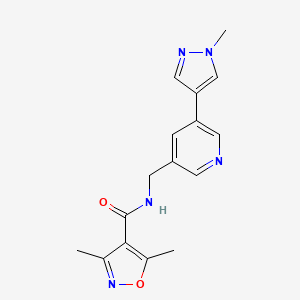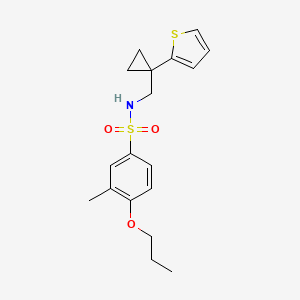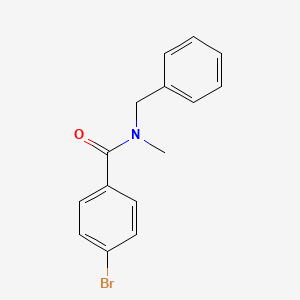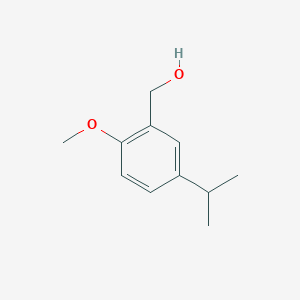
3,5-dimethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrazole ring, and a pyridine ring . The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes such as alkylation . For instance, multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been found to participate in various types of reactions. For example, complexes containing similar ligands have been used in the ring-opening polymerization of rac-lactide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, it might have a high melting point and boiling point due to the presence of multiple rings and functional groups .Applications De Recherche Scientifique
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized pyrazole derivative compound 13 demonstrated potent antileishmanial activity. It was 174-fold more active than the standard drug miltefosine. Molecular docking studies revealed its favorable binding pattern in the Lm-PTR1 pocket, supporting its efficacy .
Antimalarial Potential
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compounds 14 and 15 from this family showed significant inhibition against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression. These findings suggest their potential as antimalarial agents .
Anti-Tubercular Activity
In another study, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole derivatives were evaluated for anti-tubercular potential. Several compounds exhibited strong activity against Mycobacterium tuberculosis strains .
Suzuki Coupling Reagent
The compound 1-Boc-pyrazole-4-boronic acid pinacol ester serves as a reagent in Suzuki coupling reactions, a valuable tool in organic synthesis .
CHK1 Inhibitors
Selective quinazolinyl-phenol inhibitors of CHK1 (checkpoint kinase 1) have been prepared using pyrazole derivatives. These compounds hold promise as potential antitumor and radioprotective agents .
Anti-HIV-1 Activity
Indole derivatives, including some pyrazole-containing compounds, have been investigated for their anti-HIV-1 properties. While not directly related to our compound, this highlights the broader potential of pyrazoles in antiviral research .
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds can exhibit tautomerism . This phenomenon may influence their reactivity and the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
The structure of pyrazoles can influence their reactivity and thus their pharmacokinetic properties .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Action Environment
It is known that the structure of pyrazoles can be influenced by tautomerism, which may be affected by environmental factors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-15(11(2)23-20-10)16(22)18-6-12-4-13(7-17-5-12)14-8-19-21(3)9-14/h4-5,7-9H,6H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFPBWCWWUGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(o-tolyl)urea](/img/structure/B2967414.png)

![[(Thiolan-2-yl)methyl]thiourea](/img/structure/B2967418.png)
![2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B2967419.png)
![N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967420.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2967422.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2967427.png)

![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)

